4-methoxy-N-(2-(N-(2-methoxyethyl)sulfamoyl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(2-(N-(2-methoxyethyl)sulfamoyl)ethyl)benzamide is an organic compound with the molecular formula C13H20N2O5S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group, a sulfamoyl group, and a benzamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-(N-(2-methoxyethyl)sulfamoyl)ethyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 2-(2-methoxyethylamino)ethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-(N-(2-methoxyethyl)sulfamoyl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-methoxy-N-(2-(N-(2-methoxyethyl)sulfamoyl)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-(N-(2-methoxyethyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors on the cell surface .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
- 4-methoxy-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide
- 2-methoxyethanol
Uniqueness
4-methoxy-N-(2-(N-(2-methoxyethyl)sulfamoyl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and sulfamoyl groups contribute to its solubility and ability to interact with various molecular targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
4-methoxy-N-[2-(2-methoxyethylsulfamoyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-19-9-7-15-21(17,18)10-8-14-13(16)11-3-5-12(20-2)6-4-11/h3-6,15H,7-10H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFOAGQYTJZFEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.